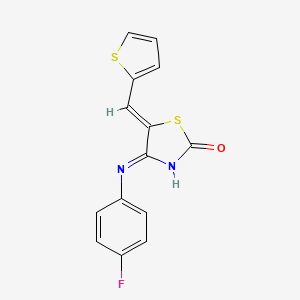

(4Z,5Z)-4-((4-fluorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

(5Z)-4-(4-fluorophenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2OS2/c15-9-3-5-10(6-4-9)16-13-12(20-14(18)17-13)8-11-2-1-7-19-11/h1-8H,(H,16,17,18)/b12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVRUDZBRNOWKX-WQLSENKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C(=NC3=CC=C(C=C3)F)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C\2/C(=NC3=CC=C(C=C3)F)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4Z,5Z)-4-((4-fluorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one typically involves the condensation of 4-fluoroaniline with thiophene-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidinone ring. Common catalysts used in this reaction include acids such as hydrochloric acid or sulfuric acid, and the reaction is often carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4Z,5Z)-4-((4-fluorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the imine group to an amine, or the thiazolidinone ring can be reduced to a thiazolidine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the fluorophenyl or thiophene moieties, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield the corresponding sulfoxide, while reduction with NaBH4 can produce the amine derivative.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and features a thiazolidinone core structure, which is recognized for its biological activity. The presence of the 4-fluorophenyl group and thiophen-2-ylmethylene moiety contributes to its unique chemical behavior and interaction with biological targets.

Anticancer Applications

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including (4Z,5Z)-4-((4-fluorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one. The following points summarize key findings related to its anticancer applications:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) production and activating caspase pathways. This leads to cell cycle arrest and inhibition of tumor growth in various cancer cell lines such as A549 (lung cancer), SCC-15 (oral squamous cell carcinoma), SH-SY5Y (neuroblastoma), and CACO-2 (colon cancer) .

- Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects at micromolar concentrations. Studies revealed a decrease in cell viability and an increase in lactate dehydrogenase release, indicating cell membrane damage .

- Targeted Therapy : The compound's ability to selectively target cancer cells while sparing normal cells positions it as a promising candidate for targeted cancer therapies. Its structural features allow for modifications that can enhance selectivity and potency against specific cancer types .

Anti-inflammatory Properties

In addition to its anticancer effects, (4Z,5Z)-4-((4-fluorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one has shown potential as an anti-inflammatory agent:

- COX Inhibition : The compound has been studied for its inhibitory effects on cyclooxygenase enzymes (COX), which play a critical role in inflammation. By inhibiting COX-II activity, it may reduce the synthesis of pro-inflammatory mediators .

- Research Findings : Experimental data indicate that thiazolidinone derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Summary of Research Findings

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis | Significant cytotoxicity in multiple cancer cell lines |

| Anti-inflammatory | COX inhibition | Modulates inflammatory pathways |

Wirkmechanismus

The mechanism of action of (4Z,5Z)-4-((4-fluorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one involves its interaction with specific molecular targets. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication. In cancer cells, the compound may induce apoptosis through the activation of caspases and the disruption of mitochondrial function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4Z,5Z)-4-((4-chlorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one

- (4Z,5Z)-4-((4-bromophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one

- (4Z,5Z)-4-((4-methylphenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one

Uniqueness

Compared to its analogs, (4Z,5Z)-4-((4-fluorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. For instance, the fluorine atom can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and increasing its overall efficacy in biological systems.

Biologische Aktivität

(4Z,5Z)-4-((4-fluorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one, with the CAS number 1990465-47-8, is a compound belonging to the thiazolidinone class, which is recognized for its diverse biological activities. This article explores the compound's biological activity, focusing on its antibacterial, antioxidant, anticancer, and anti-inflammatory properties.

The molecular formula of (4Z,5Z)-4-((4-fluorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one is , with a molecular weight of 304.4 g/mol. The compound features a thiazolidinone core structure that allows for various substitutions, influencing its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1990465-47-8 |

| Molecular Formula | C₁₄H₉FN₂OS₂ |

| Molecular Weight | 304.4 g/mol |

Antibacterial Activity

Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties. For instance, compounds structurally similar to (4Z,5Z)-4-((4-fluorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one have shown effectiveness against various bacterial strains. A study reported that thiazolidinones with specific substitutions could inhibit the growth of Escherichia coli and Staphylococcus aureus, with inhibition percentages reaching up to 91.66% for certain derivatives .

The activity of (4Z,5Z)-4-((4-fluorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one may be enhanced by the presence of electron-withdrawing groups like fluorine on the aromatic ring, which increases the compound's lipophilicity and facilitates cell membrane penetration.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Thiazolidinone derivatives have been evaluated for their ability to scavenge free radicals. The antioxidant activity of related compounds was assessed using the ABTS radical cation decolorization assay, showing inhibition percentages ranging from 68.8% to 81.8% . The presence of substituents such as chlorine or fluorine on the phenyl group significantly enhances this activity.

Anticancer Activity

Thiazolidinones have gained attention in cancer research due to their potential cytotoxic effects on cancer cells. Studies have demonstrated that certain thiazolidinone derivatives can inhibit the proliferation of various cancer cell lines, including HT29 adenocarcinoma and lung cancer cells (H460). The mechanism often involves apoptosis induction and cell cycle arrest . The modification of substituents on the thiazolidinone ring can lead to increased potency against specific cancer types.

Anti-inflammatory Activity

Inflammation plays a critical role in many chronic diseases. Thiazolidinones have been investigated for their anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Research indicates that these compounds can reduce inflammation markers in vitro and in vivo models .

Case Studies

- Antibacterial Study : A comparative analysis of various thiazolidinones showed that compounds with halogen substitutions exhibited superior antibacterial activity against E. coli and S. aureus. The compound (4Z,5Z)-4-((4-fluorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one is hypothesized to follow similar trends due to its structural characteristics.

- Antioxidant Evaluation : In a study assessing multiple thiazolidinone derivatives, those with electron-withdrawing groups demonstrated enhanced antioxidant capacities. This suggests that (4Z,5Z)-4-((4-fluorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one could be a promising candidate for further antioxidant studies.

- Cytotoxicity Assay : Research involving thiazolidinones showed significant cytotoxic effects on cancer cell lines with IC50 values indicating potent activity at low concentrations. This reinforces the potential therapeutic applications of (4Z,5Z)-4-((4-fluorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one in oncology.

Q & A

Basic: What are the optimal reaction conditions for synthesizing (4Z,5Z)-4-((4-fluorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one?

Answer:

The synthesis involves multi-step condensation and cyclization reactions. Key parameters include:

- Solvents: Ethanol or dimethyl sulfoxide (DMSO) for solubility and reaction efficiency .

- Catalysts: Acidic (e.g., glacial acetic acid) or basic catalysts (e.g., triethylamine) to promote imine formation and thiazolidinone ring closure .

- Temperature: Reflux conditions (70–90°C) to drive cyclization while minimizing side reactions .

- Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and purity (>95%) .

Advanced: How can spectroscopic and crystallographic techniques resolve the stereochemical configuration of this compound?

Answer:

- NMR Spectroscopy:

- X-ray Crystallography: Provides definitive proof of stereochemistry via bond angles and torsion angles (e.g., C4=N1 bond length ~1.28 Å) .

Basic: What in vitro assays are recommended to evaluate its antimicrobial and anticancer activity?

Answer:

- Antimicrobial:

- Anticancer:

- MTT assay using human cancer cell lines (e.g., MCF-7, HepG2) to determine IC50 values .

- Apoptosis assays (e.g., Annexin V staining) to confirm mechanism of action .

Advanced: How can researchers address contradictions in reported biological activity data across studies?

Answer:

- Meta-analysis: Compare datasets while accounting for variables like cell line specificity, compound purity (>95%), and assay protocols (e.g., incubation time, solvent controls) .

- Reproducibility: Validate results using standardized methods (e.g., CLSI guidelines for antimicrobial testing) and orthogonal assays (e.g., flow cytometry vs. fluorescence microscopy) .

Basic: What purification strategies yield high-purity (>98%) samples of this compound?

Answer:

- Column Chromatography: Silica gel with gradient elution (ethyl acetate/hexane, 3:7 to 1:1) .

- Recrystallization: Ethanol or DMF/water mixtures to remove polar by-products .

- HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases for final polishing .

Advanced: What computational approaches predict its drug-likeness and target interactions?

Answer:

- Density Functional Theory (DFT): Optimizes molecular geometry and calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

- Molecular Docking: AutoDock Vina or Schrödinger Suite to model binding to targets like COX-2 or topoisomerase II .

- ADMET Prediction: SwissADME or pkCSM for bioavailability, logP (predicted ~3.2), and toxicity profiles .

Basic: How is the stability of the thiazolidinone core maintained during synthesis?

Answer:

- pH Control: Acidic conditions (pH 4–6) stabilize the thiazolidinone ring by preventing hydrolysis .

- Anhydrous Solvents: Ethanol or DMF minimizes water-induced degradation .

- Low-Temperature Storage: Reduces thermal decomposition post-synthesis .

Advanced: What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

Answer:

- Prodrug Design: Introduce phosphate or PEG groups at the 4-hydroxyphenyl moiety .

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) .

- Co-Solvents: Use cyclodextrins or DMSO (<5% v/v) in dosing solutions .

Basic: Which enzymes or receptors are primary biological targets of this compound?

Answer:

- COX-2: Inhibition reduces prostaglandin synthesis, validated via ELISA .

- DNA Topoisomerases: Intercalation disrupts DNA replication, confirmed by comet assays .

- Bacterial Dihydrofolate Reductase (DHFR): Competitive inhibition observed in kinetic studies .

Advanced: How do substituent modifications impact structure-activity relationships (SAR)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.